molecular formula C15H18N4O4S2 B2924896 methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate CAS No. 2176270-95-2

methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate

Cat. No.: B2924896
CAS No.: 2176270-95-2
M. Wt: 382.45
InChI Key: GZFSRUXEVZQGDV-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a synthetic compound featuring a benzoate ester core linked to a sulfamoyl group, which is further connected to a piperidine ring substituted with a 1,2,5-thiadiazole heterocycle.

Properties

IUPAC Name

methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-23-15(20)11-2-4-13(5-3-11)25(21,22)18-12-6-8-19(9-7-12)14-10-16-24-17-14/h2-5,10,12,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSRUXEVZQGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s benzoate ester, sulfamoyl-piperidine, and thiadiazole motifs are shared with other derivatives but differ in substituents and connectivity:

Compound Name/ID Core Structure Key Substituents Biological Activity (Reported)
Target Compound Methyl benzoate sulfamoyl 1,2,5-Thiadiazole-piperidine Not specified
I-6230 (Ethyl benzoate analog, ) Ethyl benzoate Pyridazine-phenethylamine Potential anti-inflammatory activity
derivatives (6a-o) Sulfamoyl-piperidine 1,3,4-Oxadiazole-thiomethyl linker Antibacterial (tested against S. aureus, E. coli)
compound Pyrazole sulfonamide 1,2,5-Thiadiazole-piperidine No data available

Key Observations :

  • Ester Group : The methyl ester in the target compound may confer slightly higher metabolic stability compared to ethyl esters (e.g., I-6230) but lower solubility .
  • Heterocycle: Replacing 1,2,5-thiadiazole with pyridazine (I-6230) or 1,3,4-oxadiazole () alters electronic properties and binding interactions.
  • Linker : The sulfamoyl (-NHSO2-) group in the target compound differs from sulfonyl (-SO2-) or thiomethyl (-SCH2-) linkers in analogs, affecting hydrogen-bonding capacity and steric bulk .

Biological Activity

Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a complex organic compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O5S2C_{16}H_{20}N_{4}O_{5}S_{2}, indicating the presence of a benzoate ester, a methoxy group, and a sulfamoyl group attached to a piperidine ring, which connects to a thiadiazole ring. This structural complexity is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperidine moieties often exhibit antimicrobial properties . For instance, derivatives of similar structures have shown moderate to excellent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfamoyl group is particularly noted for its antibacterial action .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity Level
5eSalmonella typhiModerate
5kBacillus subtilisExcellent
5gE. coliModerate

Enzyme Inhibition

The compound also shows promise in enzyme inhibition , particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections. Compounds similar to this compound have demonstrated strong inhibitory effects with IC50 values indicating potent activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Interactions : The thiadiazole ring can facilitate hydrogen bonding with biological targets.
  • Hydrophobic Interactions : The piperidine moiety enhances solubility and bioavailability through hydrophobic interactions.
  • Sulfamoyl Group : Known for its role in antibacterial activity, this group may interact with bacterial enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on piperidine derivatives indicated their effectiveness as antimicrobial agents, emphasizing the significance of the thiadiazole and sulfamoyl groups in enhancing activity .
  • Another investigation highlighted the potential of these compounds in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth .

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